Cas no 897621-85-1 (3-phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}propanamide)

3-Phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}propanamide is a synthetic organic compound featuring a phenylpropanamide core linked to a 4-phenylpiperazine sulfonylethyl moiety. This structure confers potential pharmacological relevance, particularly in modulating receptor interactions due to the presence of both phenylpiperazine and sulfonamide functional groups. The compound's design may enhance binding affinity and selectivity, making it a candidate for research in neuropharmacology or enzyme inhibition studies. Its sulfonamide linkage improves stability and solubility, while the phenylpiperazine component contributes to diverse biological activity. Suitable for exploratory synthesis and structure-activity relationship (SAR) investigations, this compound offers a versatile scaffold for medicinal chemistry applications.
3-phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}propanamide structure
897621-85-1 structure
Product Name:3-phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}propanamide
CAS No:897621-85-1
MF:C21H27N3O3S
MW:401.522383928299
CID:6416089
PubChem ID:7188823
Update Time:2025-05-19

3-phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}propanamide
    • AKOS024625267
    • 3-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide
    • SMR000808040
    • MLS001235203
    • 3-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide
    • 3-phenyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}propanamide
    • HMS3008F13
    • F2068-0740
    • 897621-85-1
    • CHEMBL1869717
    • Inchi: 1S/C21H27N3O3S/c25-21(12-11-19-7-3-1-4-8-19)22-13-18-28(26,27)24-16-14-23(15-17-24)20-9-5-2-6-10-20/h1-10H,11-18H2,(H,22,25)
    • InChI Key: ZXZUDHROHLZIPJ-UHFFFAOYSA-N
    • SMILES: C(NCCS(N1CCN(C2=CC=CC=C2)CC1)(=O)=O)(=O)CCC1=CC=CC=C1

Computed Properties

  • Exact Mass: 401.17731291g/mol
  • Monoisotopic Mass: 401.17731291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 78.1Ų

3-phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}propanamide Pricemore >>

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Additional information on 3-phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}propanamide

3-Phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}propanamide: A Comprehensive Overview

3-Phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}propanamide (CAS No. 897621-85-1) is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule consists of a phenyl group, a piperazine ring, and a sulfonamide moiety, which collectively contribute to its diverse pharmacological properties.

Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The 4-phenylpiperazine moiety within this compound is known for its ability to modulate various cellular pathways, making it a valuable component in the design of bioactive molecules. The integration of a phenyl group further enhances the compound's stability and bioavailability, as demonstrated in recent pharmacokinetic studies.

The synthesis of 3-Phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}propanamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring that the compound meets the stringent requirements of preclinical testing. The use of green chemistry principles in its synthesis has also been explored, aligning with current trends toward sustainable drug development.

Preclinical evaluations have revealed that this compound exhibits potent activity against several disease targets, including cancer and neurodegenerative disorders. For instance, studies conducted using in vitro models have shown that it inhibits key enzymes involved in tumor progression, such as tyrosine kinases and histone deacetylases. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders.

The structural versatility of 3-Phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}propanamide allows for further modification to enhance its therapeutic potential. Researchers are currently exploring analogs with modified substituents to improve potency and selectivity. These efforts are supported by advanced computational tools, such as molecular docking and machine learning algorithms, which enable rapid screening of potential lead compounds.

In conclusion, 3-Phenyl-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}propanamide (CAS No. 897621-85-1) represents a significant advancement in medicinal chemistry. Its unique structure, coupled with cutting-edge research findings, positions it as a valuable asset in the development of novel therapeutic agents. As ongoing studies continue to uncover its full potential, this compound is expected to play a pivotal role in addressing unmet medical needs across various therapeutic areas.

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